molecular formula C8H16Br2 B13882613 1-Bromo-2-(bromomethyl)heptane CAS No. 89074-70-4

1-Bromo-2-(bromomethyl)heptane

Cat. No.: B13882613
CAS No.: 89074-70-4
M. Wt: 272.02 g/mol
InChI Key: IOMIDMREHPTNKF-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethyl)heptane is an organic compound with the molecular formula C8H16Br2 It is a brominated alkane, characterized by the presence of two bromine atoms attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)heptane can be synthesized through the bromination of 2-(bromomethyl)heptane. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor, with precise control over temperature and pressure to optimize yield and purity. The use of advanced separation techniques, such as distillation or crystallization, ensures the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(bromomethyl)heptane undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of heptenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). The reactions are often carried out in polar solvents such as water or ethanol.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are commonly used. The reactions are usually conducted at elevated temperatures to facilitate the elimination process.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products such as 2-(hydroxymethyl)heptane, 2-(cyanomethyl)heptane, or 2-(aminomethyl)heptane can be formed.

    Elimination Reactions: The major products are typically alkenes, such as 1-heptene or 2-heptene.

Scientific Research Applications

1-Bromo-2-(bromomethyl)heptane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.

    Biology: This compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: While not directly used as a drug, this compound can be employed in the synthesis of pharmaceutical compounds, serving as a building block for drug development.

    Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)heptane in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the compound undergoes a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine atom.

In elimination reactions, the compound follows an E2 mechanism, where the base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine, resulting in the formation of a double bond and the elimination of the bromine atom.

Comparison with Similar Compounds

1-Bromo-2-(bromomethyl)heptane can be compared with other brominated alkanes, such as:

    1-Bromo-3-(bromomethyl)hexane: Similar in structure but with a different carbon chain length.

    1-Bromo-2-(bromomethyl)pentane: A shorter chain analog with similar reactivity.

    1-Bromo-2-(bromomethyl)octane: A longer chain analog with potentially different physical properties.

The uniqueness of this compound lies in its specific carbon chain length and the positioning of the bromine atoms, which influence its reactivity and applications.

Properties

IUPAC Name

1-bromo-2-(bromomethyl)heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Br2/c1-2-3-4-5-8(6-9)7-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMIDMREHPTNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515460
Record name 1-Bromo-2-(bromomethyl)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89074-70-4
Record name 1-Bromo-2-(bromomethyl)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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